Gefitinib-d6

Description

Properties

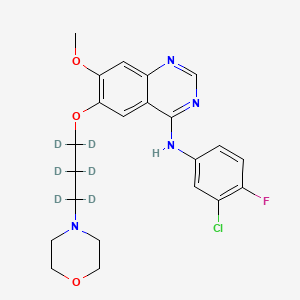

IUPAC Name |

N-(3-chloro-4-fluorophenyl)-6-(1,1,2,2,3,3-hexadeuterio-3-morpholin-4-ylpropoxy)-7-methoxyquinazolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24ClFN4O3/c1-29-20-13-19-16(12-21(20)31-8-2-5-28-6-9-30-10-7-28)22(26-14-25-19)27-15-3-4-18(24)17(23)11-15/h3-4,11-14H,2,5-10H2,1H3,(H,25,26,27)/i2D2,5D2,8D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGALLCVXEZPNRQ-AQCDAZAYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)OCCCN4CCOCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])N1CCOCC1)C([2H])([2H])OC2=C(C=C3C(=C2)C(=NC=N3)NC4=CC(=C(C=C4)F)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24ClFN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Gefitinib-d6: A Technical Overview of its Chemical Properties, Structure, and Application

Gefitinib-d6 is a deuterated form of Gefitinib, an established antineoplastic agent.[1][] This stable isotope-labeled analog serves as a crucial internal standard for the precise quantification of Gefitinib in biological matrices through mass spectrometry and liquid chromatography.[3] Its application is pivotal in therapeutic drug monitoring, pharmacokinetic analyses, and metabolic research, ensuring accuracy and reliability in experimental outcomes.[3]

Core Chemical Properties

Gefitinib-d6 is characterized by the incorporation of six deuterium atoms in the propoxy-morpholino side chain.[4] This isotopic labeling provides a distinct mass difference from the parent compound, Gefitinib, without significantly altering its chemical behavior, making it an ideal internal standard.[5]

| Property | Value | Source |

| CAS Number | 1228664-49-0 | [6] |

| Molecular Formula | C22H18D6ClFN4O3 | [3][6][7][8] |

| Molecular Weight | 452.9 g/mol | [4][6] |

| IUPAC Name | N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholinopropoxy-1,1,2,2,3,3-d6)quinazolin-4-amine | [3] |

| Synonyms | Iressa-d6, ZD1839-d6, N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-[3-(4-morpholinyl)propoxy]-4-quinazolinamine-d6 | [][5] |

| Physical Appearance | A solid | [6] |

| Purity | ≥99% deuterated forms (d1-d6) | [6][9] |

| Solubility | DMF: 20 mg/ml, DMSO: 20 mg/ml, DMSO:PBS (pH 7.2) (1:1): 0.5 mg/ml, Ethanol: 0.3 mg/ml | [6] |

Chemical Structure

The molecular architecture of Gefitinib-d6 is based on a quinazoline core. The deuterium labeling is specifically located on the propoxy linker of the morpholine side chain.

Experimental Protocols

Quantification by GC- or LC-MS

Gefitinib-d6 is primarily intended for use as an internal standard for the quantification of gefitinib by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][6]

Methodology:

-

Sample Preparation: A known concentration of Gefitinib-d6 is spiked into the biological sample (e.g., plasma, tissue homogenate) containing an unknown quantity of Gefitinib.

-

Extraction: The analyte (Gefitinib) and the internal standard (Gefitinib-d6) are extracted from the biological matrix using an appropriate solvent or solid-phase extraction technique.

-

Chromatographic Separation: The extracted sample is injected into a GC or LC system to separate Gefitinib and Gefitinib-d6 from other components.

-

Mass Spectrometric Detection: The separated compounds are introduced into a mass spectrometer. The instrument is set to monitor specific mass-to-charge ratios (m/z) for both Gefitinib and Gefitinib-d6.

-

Quantification: The ratio of the peak area of Gefitinib to the peak area of Gefitinib-d6 is calculated. This ratio is then used to determine the concentration of Gefitinib in the original sample by comparing it to a standard curve generated with known concentrations of Gefitinib and a constant concentration of Gefitinib-d6.

Synthesis of Gefitinib

While specific synthesis protocols for Gefitinib-d6 are proprietary, the synthesis of the parent compound, Gefitinib, has been described. One such method involves a four-step process starting from 2,4-dichloro-6,7-dimethoxyquinazoline, with reaction temperatures not exceeding 55°C and avoiding chromatographic purifications.[10] Another approach details the synthesis of Gefitinib derivatives, which could be adapted for the deuterated version.[11]

Mechanism of Action and Signaling Pathway

Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[5][12] It competitively binds to the adenosine triphosphate (ATP)-binding site within the intracellular domain of the receptor, thereby inhibiting autophosphorylation and blocking downstream signaling cascades.[12][13] The overexpression of EGFR is a common feature in several human carcinomas, leading to increased cell proliferation and survival.[12] By inhibiting EGFR, Gefitinib effectively suppresses these malignant processes.[12] The deuterated form, Gefitinib-d6, is instrumental in studies that investigate the pharmacokinetics and efficacy of Gefitinib in targeting this pathway.

The EGFR signaling pathway is a complex network that regulates cell growth, proliferation, and survival.[14] Upon activation by ligands such as epidermal growth factor (EGF), EGFR initiates several downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[13][15]

References

- 1. Gefitinib-d6 | 1228664-49-0 [chemicalbook.com]

- 3. veeprho.com [veeprho.com]

- 4. Gefitinib-d6 | C22H24ClFN4O3 | CID 46243754 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. caymanchem.com [caymanchem.com]

- 7. Gefitinib-D6 | CAS No- 1228664-49-0 | Simson Pharma Limited [simsonpharma.com]

- 8. Gefitinib-D6 | CAS No- 1228664-49-0 | Simson Pharma Limited [simsonpharma.com]

- 9. bertin-bioreagent.cvmh.fr [bertin-bioreagent.cvmh.fr]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis of Novel Gefitinib-Conjugated 1,2,3-Triazole Derivatives and Their Effect of Inducing DNA Damage and Apoptosis in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. go.drugbank.com [go.drugbank.com]

- 13. What is the mechanism of Gefitinib? [synapse.patsnap.com]

- 14. The impact of gefitinib on epidermal growth factor receptor signaling pathways in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

The Role of Gefitinib-d6 in Preclinical and Clinical Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, a key target in the treatment of non-small cell lung cancer (NSCLC) with activating EGFR mutations. To accurately determine the pharmacokinetic profile and therapeutic drug monitoring of gefitinib, a stable isotope-labeled internal standard is crucial for bioanalytical methods. Gefitinib-d6, a deuterated analog of gefitinib, serves as the gold standard internal standard for the quantification of gefitinib in various biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technical guide provides an in-depth overview of the application of Gefitinib-d6 in research, complete with experimental protocols, quantitative data, and visual diagrams of relevant pathways and workflows.

Core Application: Internal Standard in LC-MS/MS Bioanalysis

The primary and most critical use of Gefitinib-d6 in research is as an internal standard (IS) in LC-MS/MS assays for the precise and accurate quantification of gefitinib.[1][2] Due to its structural similarity and identical chromatographic behavior to the unlabeled gefitinib, Gefitinib-d6 co-elutes and experiences similar ionization effects in the mass spectrometer. However, its mass difference allows for distinct detection. This co-analysis corrects for variations in sample preparation, injection volume, and matrix effects, thereby ensuring the reliability and reproducibility of the bioanalytical method.

Quantitative Data Summary

The following tables summarize the quantitative parameters from various validated LC-MS/MS methods that have employed a deuterated internal standard, including Gefitinib-d6, for the quantification of gefitinib.

Table 1: Calibration and Linearity Data

| Analyte | Internal Standard | Matrix | Calibration Range (ng/mL) | Correlation Coefficient (r²) | Reference |

| Gefitinib | Gefitinib-d6 | Human Plasma | 20 - 2000 | 0.991 | [2] |

| Gefitinib | Gefitinib-d6 | Mouse Plasma | 15 - 7500 | Not Specified | [1] |

| Gefitinib | Gefitinib-d6 | Rat Plasma | 1 - 1000 | >0.99 (Validated) | |

| Gefitinib | Gefitinib-d3 | Human Plasma | 50 - 1000 | >0.99 | [3] |

Table 2: Precision and Accuracy Data

| Analyte | Internal Standard | Matrix | QC Concentrations (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) | Reference |

| Gefitinib | Gefitinib-d6 | Mouse Plasma | 40, 400, 6000 | 3.8 - 7.8 | Not Specified | Not Specified | [1] |

| Gefitinib | Gefitinib-d6 | Rat Plasma | 3, 75, 800 | Not Specified | Not Specified | 102.9 - 108.1 | |

| Gefitinib | Gefitinib-d3 | Human Plasma | 150, 400, 800 | <15 | <15 | 85-115 | [3] |

Table 3: Lower Limit of Quantification (LLOQ)

| Analyte | Internal Standard | Matrix | LLOQ (ng/mL) | Reference |

| Gefitinib | Gefitinib-d6 | Human Plasma | 20 | [2] |

| Gefitinib | Gefitinib-d6 | Mouse Plasma | 15 | [1] |

| Gefitinib | Gefitinib-d6 | Rat Plasma | 1 | |

| Gefitinib | Gefitinib-d3 | Human Plasma | 50 | [3] |

Experimental Protocols

Sample Preparation: Protein Precipitation

This protocol is a common and efficient method for extracting gefitinib from plasma samples.

Materials:

-

Plasma samples (Human, Rat, or Mouse)

-

Gefitinib-d6 internal standard working solution (e.g., 50 ng/mL in acetonitrile)

-

Acetonitrile, HPLC grade

-

Methanol, HPLC grade

-

Water, HPLC grade

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Centrifuge

Procedure:

-

Pipette 20 µL of plasma sample into a 1.5 mL microcentrifuge tube.

-

Add 60 µL of the Gefitinib-d6 internal standard working solution (e.g., 50 ng/mL in acetonitrile) to the plasma sample.

-

Vortex mix the sample for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifuge the sample at high speed (e.g., 25,000 x g) for 5 minutes to pellet the precipitated proteins.[1]

-

Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

-

For some methods, a further dilution of the supernatant may be required. For example, dilute 10 µL of the supernatant with 490 µL of 50:50 methanol:water.[1]

LC-MS/MS Analysis

The following are typical parameters for the chromatographic separation and mass spectrometric detection of gefitinib and Gefitinib-d6.

Liquid Chromatography (LC) Conditions:

-

Column: ACQUITY BEH C18, 1.7 µm, 2.1 x 50 mm (or equivalent)[1]

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: Acetonitrile

-

Gradient: A linear gradient is typically used, starting with a high percentage of mobile phase A and ramping up to a high percentage of mobile phase B to elute the analytes.

-

Flow Rate: 0.4 mL/min[2]

-

Injection Volume: 5-10 µL

-

Column Temperature: 50 °C[2]

Mass Spectrometry (MS) Conditions:

-

Mass Spectrometer: Triple quadrupole mass spectrometer

-

Ionization Mode: Electrospray Ionization (ESI), Positive mode

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Capillary Voltage: 2.0 kV[1]

-

Cone Voltage: 30 V[1]

-

Collision Energy: 33 eV[1]

Mandatory Visualizations

EGFR Signaling Pathway Inhibited by Gefitinib

Caption: EGFR signaling pathways inhibited by Gefitinib.

Experimental Workflow for Gefitinib Quantification

References

A Technical Guide to the Purity and Isotopic Enrichment of Gefitinib-d6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies used to determine the chemical purity and isotopic enrichment of Gefitinib-d6, a deuterated analog of the epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, Gefitinib. Given its critical role as an internal standard in pharmacokinetic and metabolic studies, ensuring the high purity and isotopic integrity of Gefitinib-d6 is paramount for accurate bioanalytical results. This document outlines detailed experimental protocols, presents data in a structured format, and includes visualizations of key processes and pathways.

Chemical Purity Assessment

The chemical purity of Gefitinib-d6 is a critical parameter to ensure that the measured analytical signal corresponds solely to the deuterated compound, free from any process-related impurities or degradation products. High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a standard method for this assessment.

Table 1: Representative HPLC Purity Data for Gefitinib-d6

| Parameter | Specification | Result |

| Purity (by HPLC) | ≥ 98.0% | 99.8% |

| Individual Impurity | Not More Than 0.1% | < 0.1% |

| Total Impurities | Not More Than 0.2% | 0.2% |

Experimental Protocol: HPLC Purity Analysis

This protocol outlines a typical HPLC method for determining the chemical purity of Gefitinib-d6.

1. Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

2. Materials and Reagents:

-

Gefitinib-d6 reference standard and sample

-

Acetonitrile (HPLC grade)

-

Ammonium acetate (analytical grade)

-

Water (HPLC grade)

-

Formic acid (analytical grade)

3. Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

-

Mobile Phase A: 10 mM Ammonium acetate in water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient Program:

-

0-5 min: 20% B

-

5-25 min: 20% to 80% B

-

25-30 min: 80% B

-

30.1-35 min: 20% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: 332 nm

-

Injection Volume: 10 µL

4. Sample Preparation:

-

Accurately weigh and dissolve the Gefitinib-d6 sample in a suitable solvent (e.g., DMSO) to a final concentration of 1 mg/mL.

-

Further dilute with the mobile phase to a working concentration of approximately 50 µg/mL.

5. Data Analysis:

-

The purity is calculated based on the area percentage of the main Gefitinib-d6 peak relative to the total peak area in the chromatogram.

Isotopic Enrichment Analysis

Isotopic enrichment determines the percentage of Gefitinib molecules that are successfully labeled with six deuterium atoms. This is crucial for its function as an internal standard, as a high and consistent level of deuteration is necessary for accurate quantification of the non-labeled parent drug. Mass spectrometry is the definitive technique for this analysis.

Table 2: Representative Isotopic Enrichment Data for Gefitinib-d6

| Isotopic Species | Relative Abundance (%) |

| d6 | 99.5% |

| d5 | 0.4% |

| d4 | < 0.1% |

| d3 | < 0.1% |

| d2 | < 0.1% |

| d1 | < 0.1% |

| d0 (unlabeled) | < 0.1% |

| Total Deuterated | ≥99% |

Experimental Protocol: Mass Spectrometry for Isotopic Enrichment

This protocol describes the use of Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the isotopic distribution of Gefitinib-d6.

1. Instrumentation:

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.

2. Materials and Reagents:

-

Gefitinib-d6 sample

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

3. LC-MS Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Methanol with 0.1% formic acid

-

Flow Rate: 0.3 mL/min

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

MS Detection: Full scan mode to observe the mass distribution of the molecular ion.

4. Sample Preparation:

-

Prepare a dilute solution of Gefitinib-d6 (approximately 1 µg/mL) in 50:50 methanol:water.

5. Data Analysis:

-

The mass spectrum will show a cluster of peaks corresponding to the different isotopic species (d0 to d6).

-

The relative abundance of each species is determined by integrating the area of its corresponding mass peak.

-

The isotopic enrichment is reported as the percentage of the d6 species relative to the sum of all isotopic species.

Structural Confirmation by NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the chemical structure of Gefitinib-d6 and to ensure that deuteration has occurred at the intended positions.

Experimental Protocol: ¹H NMR Analysis

1. Instrumentation:

-

NMR Spectrometer (e.g., 400 MHz or higher).

2. Materials and Reagents:

-

Gefitinib-d6 sample

-

Deuterated solvent (e.g., DMSO-d6)

3. NMR Parameters:

-

Solvent: DMSO-d6

-

Experiment: ¹H NMR

-

Data Acquisition: Standard acquisition parameters with sufficient scans to achieve a good signal-to-noise ratio.

4. Data Analysis:

-

The ¹H NMR spectrum of Gefitinib-d6 is compared to that of unlabeled Gefitinib.

-

The absence of signals corresponding to the protons at the deuterated positions confirms the location of the deuterium labels.

Visualizing the Workflow and Mechanism

To better illustrate the processes involved in the analysis and the biological context of Gefitinib, the following diagrams have been generated.

Caption: Experimental workflow for the analysis of Gefitinib-d6.

Caption: The EGFR signaling pathway and the inhibitory action of Gefitinib.

Conclusion

The analytical methods detailed in this guide are essential for the quality control of Gefitinib-d6. Rigorous testing of chemical purity by HPLC and isotopic enrichment by mass spectrometry ensures the reliability of this internal standard in quantitative bioanalytical studies. Furthermore, structural confirmation by NMR provides an additional layer of certainty regarding the identity and quality of the compound. The provided workflows and pathway diagrams serve to contextualize these analytical procedures within the broader framework of drug development and research.

An In-depth Technical Guide on the Core Physical Properties of Gefitinib vs. Gefitinib-d6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed comparison of the fundamental physical and chemical properties of Gefitinib and its deuterated analog, Gefitinib-d6. The information herein is collated to support research and development activities by presenting key data, experimental methodologies, and the core mechanism of action.

Comparative Physical and Chemical Properties

Gefitinib-d6 is a deuterium-labeled version of Gefitinib, primarily used as an internal standard for quantification in pharmacokinetic studies by GC- or LC-MS.[1] The substitution of six hydrogen atoms with deuterium in the N-propoxymorpholino group results in a higher molecular weight but generally does not significantly alter the fundamental physicochemical properties such as solubility, pKa, or appearance.

| Property | Gefitinib | Gefitinib-d6 |

| IUPAC Name | N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4-amine[2] | N-(3-chloro-4-fluorophenyl)-6-(1,1,2,2,3,3-hexadeuterio-3-morpholin-4-ylpropoxy)-7-methoxyquinazolin-4-amine[3] |

| Molecular Formula | C₂₂H₂₄ClFN₄O₃[4] | C₂₂H₁₈D₆ClFN₄O₃[1] |

| Molecular Weight | 446.9 g/mol [4] | 452.9 g/mol [1][3] |

| Appearance | White to tan crystalline solid/powder[5][6] | White to off-white solid |

| Melting Point | Variable reports: ~194°C[7], 174-175°C[6], 192-194°C[8] | Not experimentally reported, but expected to be nearly identical to Gefitinib. |

| pKa | 5.4 and 7.2[2][5][6] | Not experimentally reported, but deuteration at these positions is not expected to significantly alter pKa values. |

| LogP | 3.2 (Experimental)[2] | 4.1 (Computed)[3] |

| Aqueous Solubility | Sparingly soluble at pH 1, practically insoluble above pH 7.[5][6] Solubility drops sharply between pH 4 and 6.[5][6] | Sparingly soluble in aqueous buffers.[1] |

| Organic Solubility | DMSO: ~20-45 mg/mL[1][9] Ethanol: ~0.3-4 mg/mL[1][9] DMF: ~20 mg/mL[1][9] | DMSO: ≥20 mg/mL[1] Ethanol: ≥0.3 mg/mL[1] DMF: 20 mg/mL[1] |

| Storage & Stability | Store solid at -20°C. Stable for at least two years as supplied.[9] Solutions in DMSO or ethanol can be stored at -20°C for up to one month.[6] | Store solid at -20°C. |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of physicochemical data. Below are summaries of protocols used to determine the key properties of Gefitinib.

The melting point and thermal behavior of Gefitinib are typically characterized using Differential Scanning Calorimetry (DSC).

-

Protocol:

-

A sample of the Gefitinib powder is weighed and sealed in an aluminum pan.

-

The instrument is purged with a constant nitrogen flow (e.g., 50 mL/min).

-

The sample is heated over a specified temperature range (e.g., 30°C to 300°C) at a constant rate (e.g., 10°C/min).[7]

-

The heat flow to the sample relative to a reference pan is measured.

-

The melting point is identified as the peak of the endothermic event on the resulting thermogram.[7] The disappearance of the characteristic melting peak in formulations indicates the transition from a crystalline to an amorphous state.[7]

-

The solubility of Gefitinib, a BCS Class II drug with low solubility and high permeability, is a critical parameter.[10] Its pH-dependent solubility is determined in various media.

-

Protocol for Organic Solvents:

-

An excess amount of Gefitinib is added to a known volume of the solvent (e.g., Peceol, Labrasol ALF, Transcutol P).[11]

-

The mixture is agitated (e.g., shaken in a water bath) at a controlled temperature (e.g., 25°C) until equilibrium is reached.

-

The saturated solution is centrifuged to pellet the undissolved solid.

-

An aliquot of the supernatant is carefully removed, diluted with a suitable mobile phase, and analyzed.

-

Quantification is performed using a validated High-Performance Liquid Chromatography (HPLC) method.[11][12]

-

-

Protocol for Aqueous Buffers:

-

To overcome poor aqueous solubility for creating analytical solutions, a stock solution is first prepared by dissolving Gefitinib in an organic solvent like DMSO.[9]

-

This stock solution is then diluted with the aqueous buffer of choice (e.g., PBS pH 7.2) to the desired concentration.[9]

-

For maximum solubility determination, the resulting solution may be centrifuged to remove any precipitate before quantification.[9]

-

-

Analytical Quantification (HPLC):

-

System: A reverse-phase HPLC system with a C18 column is commonly used.[12]

-

Mobile Phase: A typical mobile phase consists of a mixture of an organic solvent (e.g., Acetonitrile) and an aqueous buffer (e.g., pH 6.5 phosphate buffer or 1% w/v ammonium acetate).[11][12]

-

Detection: The concentration of Gefitinib is measured using a UV detector, typically at a wavelength of 249 nm or 332 nm.[11][13]

-

Quantification: The concentration is calculated based on a calibration curve generated from standard solutions of known concentrations.[11]

-

The following diagram illustrates a typical workflow for determining the solubility of a compound like Gefitinib.

Mechanism of Action & Signaling Pathway

Gefitinib is a selective and reversible inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[14][15] It exerts its antineoplastic effects by competitively binding to the adenosine triphosphate (ATP)-binding site within the intracellular domain of EGFR.[14][16] This action prevents the autophosphorylation of the receptor, which is a critical step for its activation.[17]

By blocking EGFR activation, Gefitinib effectively inhibits downstream signaling cascades that are crucial for tumor cell growth, proliferation, survival, and metastasis.[16][18] The two primary pathways affected are:

-

The RAS-RAF-MEK-ERK (MAPK) Pathway: Primarily involved in cell proliferation.[18][19]

-

The PI3K-AKT-mTOR Pathway: A major regulator of cell survival and apoptosis resistance.[18][19]

The following diagram illustrates the EGFR signaling pathway and the point of inhibition by Gefitinib.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Gefitinib | C22H24ClFN4O3 | CID 123631 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Gefitinib-d6 | C22H24ClFN4O3 | CID 46243754 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Gefitinib | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. researchgate.net [researchgate.net]

- 7. Novel Gefitinib Formulation with Improved Oral Bioavailability in Treatment of A431 Skin Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. files.core.ac.uk [files.core.ac.uk]

- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. bhu.ac.in [bhu.ac.in]

- 12. Optimization and validation of stability indicating RP-HPLC method for the quantification of gefitinib in bulk drug and nanoformulations: An application towards <i>in vitro</i> and <i>ex vivo</i> performance evaluation - Arabian Journal of Chemistry [arabjchem.org]

- 13. mdpi.com [mdpi.com]

- 14. Gefitinib - Wikipedia [en.wikipedia.org]

- 15. What is the mechanism of Gefitinib? [synapse.patsnap.com]

- 16. go.drugbank.com [go.drugbank.com]

- 17. Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. ClinPGx [clinpgx.org]

Physicochemical Properties of Gefitinib-d6

An In-Depth Technical Guide to the Role of Gefitinib-d6 in Preclinical Research

Introduction

Gefitinib (Iressa®) is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, a key target in oncology.[1][2][3] It is primarily used in the treatment of non-small cell lung cancer (NSCLC) harboring specific activating mutations in the EGFR gene.[1][4] Gefitinib functions by competitively binding to the adenosine triphosphate (ATP)-binding site within the EGFR tyrosine kinase domain, which blocks the downstream signaling cascades responsible for tumor cell proliferation and survival.[2][3][5]

In the landscape of drug development and preclinical research, stable isotope-labeled internal standards are indispensable for the accurate quantification of drug candidates in biological matrices. Gefitinib-d6, the deuterium-labeled analog of Gefitinib, serves this critical role.[6][7] Its primary application is as an internal standard in analytical methods such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), ensuring the precision and reliability of pharmacokinetic and metabolic studies.[6][8][9] This guide provides a technical overview of the preliminary studies involving Gefitinib, where Gefitinib-d6 is a crucial analytical tool, summarizing key quantitative data, experimental protocols, and the underlying molecular pathways.

| Property | Value | Reference |

| IUPAC Name | N-(3-chloro-4-fluorophenyl)-7-methoxy-6-[3-(4-morpholinyl)propoxy-1,1,2,2,3,3-d6]-4-quinazolinamine | [6] |

| CAS Number | 1228664-49-0 | [6][8] |

| Molecular Formula | C₂₂H₁₈ClD₆FN₄O₃ | [8] |

| Molecular Weight | 452.9 g/mol | [8] |

| Purity | ≥99% deuterated forms (d₁-d₆) | [8] |

| Formulation | A solid | [8] |

Core Application: Bioanalytical Quantification

The principal role of Gefitinib-d6 in preliminary studies is to serve as an internal standard for the precise measurement of Gefitinib concentrations in biological samples. This is essential for establishing the pharmacokinetic profile of the parent drug.

Experimental Protocol: UPLC-MS/MS Quantification in Mouse Plasma

A rapid ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method has been developed for the simultaneous quantification of Gefitinib and its major metabolites in mouse plasma, a protocol in which Gefitinib-d6 is fundamental.

1. Sample Preparation:

-

Mouse plasma samples (standards, quality controls, and unknowns) are prepared via protein precipitation.

-

To 10 µL of plasma, add 40 µL of methanol containing Gefitinib-d6 as the internal standard.

-

Vortex mix the sample and then centrifuge at 25,000 g for 5 minutes.

-

Collect the resulting supernatant.

-

Dilute 10 µL of the supernatant with 490 µL of a 50:50 methanol:water solution (a 1-in-50 dilution).

2. Chromatographic Separation:

-

The analysis is performed using a UPLC system to separate Gefitinib and its metabolites from other plasma components.

3. Mass Spectrometric Detection:

-

A triple quadrupole mass spectrometer is used for detection and quantification.

-

The method demonstrates a lower limit of quantification of 15 ng/mL and an upper limit of 7500 ng/mL for Gefitinib.

-

The assay is shown to be reproducible, with the coefficient of variation for quality control concentrations ranging from 3.8% to 7.8%.

Bioanalytical Workflow```dot

References

- 1. Physiologically Based Pharmacokinetic Modeling to Evaluate the Systemic Exposure of Gefitinib in CYP2D6 Ultrarapid Metabolizers and Extensive Metabolizers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Gefitinib - Proteopedia, life in 3D [proteopedia.org]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Gefitinib: mechanism of action, pharmacokinetics and side effect_Chemicalbook [chemicalbook.com]

- 5. What is the mechanism of Gefitinib? [synapse.patsnap.com]

- 6. veeprho.com [veeprho.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. caymanchem.com [caymanchem.com]

- 9. bertin-bioreagent.cvmh.fr [bertin-bioreagent.cvmh.fr]

Methodological & Application

Gefitinib-d6 as an internal standard for LC-MS/MS

Anwendungs- und Protokollhinweise: Gefitinib-d6 als interner Standard für die LC-MS/MS-Quantifizierung von Gefitinib

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.

Einführung

Gefitinib ist ein oral wirksamer Inhibitor der epidermalen Wachstumsfaktorrezeptor (EGFR)-Tyrosinkinase, der zur Behandlung von nicht-kleinzelligem Lungenkrebs (NSCLC) mit aktivierenden EGFR-Mutationen eingesetzt wird.[1] Die therapeutische Arzneimittelüberwachung (TDM) von Gefitinib ist entscheidend, um eine wirksame Behandlung sicherzustellen und toxische Nebenwirkungen zu minimieren. Die Flüssigkeitschromatographie-Tandem-Massenspektrometrie (LC-MS/MS) ist aufgrund ihrer hohen Spezifität und Empfindlichkeit die Methode der Wahl für die Quantifizierung von Gefitinib in biologischen Matrices.[2] Die Verwendung eines stabil-isotopenmarkierten internen Standards, wie Gefitinib-d6, ist für eine genaue und präzise Quantifizierung unerlässlich, da er hilft, die Variabilität während der Probenvorbereitung und der Analyse zu kompensieren. Diese Application Note beschreibt ein detailliertes Protokoll für die Quantifizierung von Gefitinib in menschlichem Plasma unter Verwendung von Gefitinib-d6 als internem Standard mittels LC-MS/MS.

Gefitinib hemmt selektiv die Tyrosinkinasedomäne des EGFR, was die Autophosphorylierung des Rezeptors und die Aktivierung nachgeschalteter Signalwege blockiert.[3] Dies führt zu einer verminderten Zellproliferation und zur Induktion der Apoptose in Krebszellen, die für ihr Wachstum und Überleben von der EGFR-Signalgebung abhängig sind.[3][4]

References

- 1. Development and validation of a sensitive LC-MS/MS method for determination of gefitinib and its major metabolites in human plasma and its application in non-small cell lung cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. waters.com [waters.com]

- 3. What is the mechanism of Gefitinib? [synapse.patsnap.com]

- 4. Gefitinib: mechanism of action, pharmacokinetics and side effect_Chemicalbook [chemicalbook.com]

Application Note: A Validated UPLC-MS/MS Method for the Quantification of Gefitinib in Human Plasma Using Gefitinib-d6 as an Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantitative analysis of Gefitinib in human plasma. The method utilizes a stable isotope-labeled internal standard, Gefitinib-d6, to ensure high accuracy and precision. A simple protein precipitation procedure is employed for sample preparation, followed by a rapid chromatographic separation. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other research applications requiring precise measurement of Gefitinib concentrations.

Introduction

Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, a key component in signaling pathways that regulate cell growth and proliferation.[1][2][3] It is primarily used in the treatment of non-small cell lung cancer (NSCLC) with specific EGFR mutations.[1][2][3] Accurate quantification of Gefitinib in biological matrices is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies and for optimizing therapeutic regimens. This UPLC-MS/MS method provides a reliable and high-throughput solution for the determination of Gefitinib in human plasma. The use of Gefitinib-d6 as an internal standard (IS) corrects for matrix effects and variations in instrument response, leading to highly reliable results.[4]

Experimental

Materials and Reagents

-

Gefitinib and Gefitinib-d6 standards were of high purity (≥98%).

-

HPLC-grade acetonitrile and methanol were used.

-

Formic acid (LC-MS grade) was utilized.

-

Human plasma (K2-EDTA) was sourced from authorized suppliers.

Instrumentation

-

UPLC System: A Waters ACQUITY UPLC I-Class System (or equivalent) was used for chromatographic separation.

-

Mass Spectrometer: A Waters Xevo TQ-S micro tandem quadrupole mass spectrometer (or equivalent) with an electrospray ionization (ESI) source was employed for detection.

Preparation of Standard and Quality Control (QC) Solutions

Stock solutions of Gefitinib and Gefitinib-d6 were prepared in methanol at a concentration of 1 mg/mL. Working standard solutions were prepared by serial dilution of the stock solution with a 50:50 methanol:water mixture. Calibration standards and quality control (QC) samples were prepared by spiking known concentrations of Gefitinib into blank human plasma.

Sample Preparation

A protein precipitation method was used for plasma sample preparation:

-

To 10 µL of plasma sample (calibration standard, QC, or unknown), add 40 µL of methanol containing the Gefitinib-d6 internal standard.

-

Vortex mix the samples thoroughly.

-

Centrifuge the samples at high speed (e.g., 25,000 x g) for 5 minutes to precipitate proteins.

-

Transfer 10 µL of the supernatant to a clean tube and dilute with 490 µL of a 50:50 methanol:water solution.

-

Vortex mix the diluted sample before injection into the UPLC-MS/MS system.

UPLC-MS/MS Method

Chromatographic Conditions:

| Parameter | Value |

| Column | ACQUITY UPLC BEH C18, 2.1 x 100 mm, 1.7 µm |

| Mobile Phase A | 0.1% Formic acid in water + 10 mM Ammonium Acetate |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Flow Rate | 650 µL/min |

| Column Temperature | 60 °C |

| Injection Volume | 2 µL |

| Gradient Elution | A linear gradient from 5% to 50% B over 2.9 minutes, followed by a 1.5-minute flush with 95% B. |

Mass Spectrometry Conditions:

| Parameter | Value |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Capillary Voltage | 2.0 kV |

| Cone Voltage | 30 V |

| Collision Energy | 33 eV |

| MRM Transitions | See Table 1 |

Table 1: MRM Transitions for Gefitinib and Gefitinib-d6

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Gefitinib | 446.60 | 128.23 |

| Gefitinib-d6 (IS) | 452.60 | 134.23 |

Results and Discussion

Method Validation

The UPLC-MS/MS method was validated for linearity, sensitivity, precision, accuracy, and recovery.

Linearity and Sensitivity:

The method demonstrated excellent linearity over a concentration range of 1 to 1000 ng/mL, with a coefficient of determination (r²) ≥ 0.99.[2] The lower limit of quantification (LLOQ) was established at 1 ng/mL, providing sufficient sensitivity for pharmacokinetic studies.[2]

Precision and Accuracy:

The intra- and inter-day precision and accuracy were evaluated at three QC levels (low, medium, and high). The results are summarized in Table 2.

Table 2: Precision and Accuracy Data

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

| Low | 5 | < 10 | < 10 | 95 - 105 |

| Medium | 100 | < 5 | < 5 | 97 - 103 |

| High | 800 | < 5 | < 5 | 98 - 102 |

Recovery:

The extraction recovery of Gefitinib from human plasma was determined to be consistent and high across the different QC levels, typically ranging from 85% to 110%.

Signaling Pathway

Gefitinib functions by inhibiting the tyrosine kinase activity of the Epidermal Growth Factor Receptor (EGFR). This blockade disrupts downstream signaling cascades, primarily the PI3K/Akt and Ras/Raf/MAPK pathways, which are critical for cell proliferation, survival, and differentiation.[1][5][6]

Caption: Gefitinib inhibits EGFR, blocking downstream PI3K/Akt and Ras/MAPK pathways.

Experimental Workflow

The overall workflow for the quantification of Gefitinib in human plasma is depicted below.

Caption: Workflow for Gefitinib quantification from sample preparation to data analysis.

Conclusion

This application note presents a validated UPLC-MS/MS method for the quantification of Gefitinib in human plasma. The method is sensitive, specific, and reliable, making it a valuable tool for researchers in the fields of pharmacology and drug development. The simple sample preparation and rapid analysis time allow for high-throughput screening of samples.

References

- 1. What is the mechanism of Gefitinib? [synapse.patsnap.com]

- 2. spandidos-publications.com [spandidos-publications.com]

- 3. Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development and clinical application of a liquid chromatography-tandem mass spectrometry-based assay to quantify eight tyrosine kinase inhibitors in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ClinPGx [clinpgx.org]

- 6. academic.oup.com [academic.oup.com]

Application Note and Protocols for Quantifying Gefitinib and its Metabolites using Gefitinib-d6

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of Gefitinib and its primary metabolites in biological matrices, utilizing Gefitinib-d6 as an internal standard. The methodologies described herein are based on established liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques, ensuring high sensitivity and specificity for pharmacokinetic and drug metabolism studies.

Introduction

Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, which is a key component in signaling pathways that regulate cell proliferation and survival.[1][2][3] The efficacy and safety of Gefitinib are influenced by its pharmacokinetic profile, which includes its absorption, distribution, metabolism, and excretion. The metabolism of Gefitinib is primarily mediated by the cytochrome P450 enzyme CYP3A4, leading to the formation of several metabolites.[1][4][5] The most significant of these is O-desmethyl Gefitinib, along with others such as M605211, M387783, and M537194.[6] Accurate quantification of Gefitinib and its metabolites is crucial for understanding its disposition and for optimizing therapeutic strategies. The use of a stable isotope-labeled internal standard, such as Gefitinib-d6, is essential for correcting for matrix effects and variations in sample processing, thereby ensuring the accuracy and precision of the analytical method.

Signaling Pathway of Gefitinib Action

Gefitinib functions by competitively binding to the ATP-binding site within the tyrosine kinase domain of EGFR.[2][7] This inhibition prevents the autophosphorylation of the receptor, which in turn blocks the activation of downstream signaling cascades, including the Ras/Raf/MAPK and PI3K/Akt pathways.[2][3][8] The interruption of these pathways leads to the inhibition of cancer cell proliferation and the induction of apoptosis.[2][3]

Caption: Mechanism of action of Gefitinib.

Experimental Protocols

Sample Preparation: Protein Precipitation

This protocol is a common and effective method for extracting Gefitinib and its metabolites from plasma samples.

-

Sample Thawing: Allow plasma samples to thaw at room temperature.

-

Aliquoting: Vortex the plasma sample and transfer 100 µL into a clean microcentrifuge tube.

-

Internal Standard Addition: Add 20 µL of the internal standard working solution (Gefitinib-d6 in methanol) to each plasma sample.

-

Protein Precipitation: Add 380 µL of methanol to the sample.[9]

-

Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.[9]

-

Centrifugation: Centrifuge the samples at 15,000 rpm for 10 minutes to pellet the precipitated proteins.[9]

-

Supernatant Transfer: Carefully transfer 300 µL of the supernatant to a clean sample vial for LC-MS/MS analysis.[9]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The following are typical LC-MS/MS conditions for the analysis of Gefitinib and its metabolites. Optimization may be required based on the specific instrumentation used.

Table 1: Liquid Chromatography Conditions

| Parameter | Value | Reference |

| Column | X-Terra RP18 (50 x 2.1 mm, 3.5 µm) | [6] |

| Mobile Phase A | 0.1% Formic Acid in Water | [6][10] |

| Mobile Phase B | Acetonitrile | [6][10] |

| Gradient | Isocratic: 65% B | [6] |

| Flow Rate | 0.35 mL/min | [6] |

| Column Temperature | 40 °C | [6] |

| Injection Volume | 10 µL | [11] |

| Run Time | 3 minutes | [6][10] |

Table 2: Mass Spectrometry Conditions

| Parameter | Value | Reference |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | [6][10] |

| MRM Transitions | See Table 3 | |

| Cone Voltage | 40 V (Gefitinib) | [9] |

| Collision Energy | 26 V (Gefitinib) | [9] |

Table 3: MRM Transitions for Gefitinib and Metabolites

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Reference |

| Gefitinib | 447.23 | 128.15 | [9] |

| Gefitinib-d6 | 453.2 | 128.1 | |

| O-desmethyl Gefitinib (M523595) | 433.2 | 128.2 | |

| M537194 | 463.2 | 128.1 | [12] |

| M387783 | 447.2 | 113.1 | [12] |

| M605211 | 461.2 | 142.1 |

Quantitative Data Summary

The following tables summarize the quantitative performance of a typical LC-MS/MS method for the analysis of Gefitinib and its metabolites.

Table 4: Calibration Curve and Linearity

| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) | Reference |

| Gefitinib | 0.5 - 1000 | ≥ 0.99 | [6] |

| O-desmethyl Gefitinib | 5 - 500 | Not specified | [10] |

| M523595 | 0.5 - 1000 | ≥ 0.99 | [6] |

| Other Metabolites | 0.05 - 100 | ≥ 0.99 | [6] |

Table 5: Precision and Accuracy

| Analyte | QC Concentrations (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) | Reference |

| Gefitinib | 80, 200, 2000 | < 15% | < 15% | 92.60% - 107.58% | [6][13] |

| O-desmethyl Gefitinib | Not specified | ≤ 10.8% | ≤ 10.8% | 100.4% - 106.0% | [10] |

| All Analytes | Not specified | < 15% | < 15% | 92.60% - 107.58% | [6] |

Experimental Workflow

The overall workflow for the quantification of Gefitinib and its metabolites is depicted in the following diagram.

Caption: Workflow for Gefitinib quantification.

Conclusion

The described LC-MS/MS method using Gefitinib-d6 as an internal standard provides a robust, sensitive, and specific approach for the simultaneous quantification of Gefitinib and its major metabolites in plasma. The detailed protocols and summarized quantitative data serve as a valuable resource for researchers in the fields of pharmacology, drug metabolism, and clinical drug development, facilitating a deeper understanding of Gefitinib's pharmacokinetic properties.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. What is the mechanism of Gefitinib? [synapse.patsnap.com]

- 3. Gefitinib: mechanism of action, pharmacokinetics and side effect_Chemicalbook [chemicalbook.com]

- 4. ClinPGx [clinpgx.org]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Development and validation of a sensitive LC-MS/MS method for determination of gefitinib and its major metabolites in human plasma and its application in non-small cell lung cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. researchgate.net [researchgate.net]

- 9. Formulation, In Vitro and In Vivo Evaluation of Gefitinib Solid Dispersions Prepared Using Different Techniques [mdpi.com]

- 10. Rapid determination of gefitinib and its main metabolite, O-desmethyl gefitinib in human plasma using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Rational application of gefitinib in NSCLC patients with sensitive EGFR mutations based on pharmacokinetics and metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Simultaneous determination of gefitinib and its major metabolites in mouse plasma by HPLC-MS/MS and its application to a pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Development and validation of a method for gefitinib quantification in dried blood spots using liquid chromatography-tandem mass spectrometry: Application to finger-prick clinical blood samples of patients with non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes: Therapeutic Drug Monitoring of Gefitinib using Gefitinib-d6

Introduction

Gefitinib (marketed as Iressa) is a first-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) used as a first-line treatment for patients with metastatic non-small cell lung cancer (NSCLC) whose tumors have specific EGFR mutations (exon 19 deletions or exon 21 L858R substitution).[1][2][3] Gefitinib functions by competitively binding to the adenosine triphosphate (ATP)-binding site of the EGFR tyrosine kinase, thereby inhibiting receptor autophosphorylation and blocking downstream signaling pathways crucial for cancer cell proliferation and survival.[4][5]

Therapeutic Drug Monitoring (TDM) is increasingly recognized as a valuable tool to optimize treatment with TKIs like gefitinib. Due to high inter-patient pharmacokinetic variability, a fixed-dose regimen can lead to sub-therapeutic exposure in some patients, potentially reducing efficacy, while others may experience toxicity due to overexposure.[6] Studies have suggested a correlation between gefitinib plasma concentrations and clinical outcomes, supporting the use of TDM to individualize dosing.[6][7]

Accurate quantification of gefitinib in biological matrices is essential for effective TDM. The use of a stable isotope-labeled internal standard (SIL-IS), such as Gefitinib-d6, is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8][9] Gefitinib-d6 is a deuterium-labeled analog of gefitinib that is chemically identical and co-elutes with the unlabeled drug but is distinguishable by its higher mass.[9] This allows it to correct for variations in sample preparation and instrument response, ensuring highly accurate and precise measurement of gefitinib concentrations in patient samples.[9]

Mechanism of Action: Gefitinib Inhibition of EGFR Signaling

Gefitinib exerts its anti-tumor effect by targeting the EGFR signaling cascade. Upon ligand binding (e.g., EGF), the EGFR dimerizes and undergoes autophosphorylation of its intracellular tyrosine kinase domain.[4][5] This initiates several downstream pathways, including the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which promote cell proliferation, survival, and angiogenesis.[4][10] Gefitinib selectively binds to the ATP pocket of the EGFR tyrosine kinase domain, blocking its activation and inhibiting these downstream signals.[4][5][11]

Protocol: Quantification of Gefitinib in Human Plasma using LC-MS/MS

This protocol describes a validated method for the determination of gefitinib in human plasma using Gefitinib-d6 as an internal standard.

Principle

Gefitinib and its deuterated internal standard, Gefitinib-d6, are extracted from human plasma via protein precipitation. The resulting supernatant is analyzed by reverse-phase Ultra-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) detection. Quantification is achieved by comparing the peak area ratio of gefitinib to Gefitinib-d6 against a calibration curve.

Materials and Reagents

-

Analytes: Gefitinib reference standard, Gefitinib-d6 internal standard (IS).[8]

-

Solvents: Acetonitrile (HPLC or LC-MS grade), Methanol (HPLC or LC-MS grade), Formic Acid (LC-MS grade), Deionized Water.

-

Biological Matrix: Drug-free human plasma (K2-EDTA).

-

Labware: Microcentrifuge tubes (1.5 mL), autosampler vials, pipettes, and tips.

-

Equipment: Analytical balance, vortex mixer, centrifuge, UPLC-MS/MS system.

Preparation of Standards and Quality Control (QC) Samples

-

Primary Stock Solutions (1 mg/mL): Separately weigh and dissolve Gefitinib and Gefitinib-d6 in methanol to prepare 1 mg/mL primary stock solutions.

-

Working Standard Solutions: Prepare serial dilutions of the Gefitinib primary stock in 50:50 acetonitrile/water to create working standard solutions for the calibration curve (e.g., concentrations ranging from 5 ng/mL to 10,000 ng/mL).

-

Internal Standard (IS) Working Solution: Dilute the Gefitinib-d6 primary stock with acetonitrile to a final concentration of 100 ng/mL. This will be the protein precipitation solvent.

-

Calibration Curve (CC) and Quality Control (QC) Samples: Spike appropriate amounts of the working standard solutions into drug-free human plasma to prepare CC samples covering the desired analytical range (e.g., 0.5 - 1000 ng/mL) and QC samples at low, medium, and high concentrations (e.g., 80, 200, and 2000 ng/mL).[12][13]

Sample Preparation from Patient Plasma

-

Label 1.5 mL microcentrifuge tubes for each standard, QC, and patient sample.

-

Pipette 50 µL of plasma (CC, QC, or patient sample) into the corresponding tube.

-

Add 150 µL of the IS Working Solution (100 ng/mL Gefitinib-d6 in acetonitrile) to each tube.

-

Vortex each tube vigorously for 1 minute to precipitate plasma proteins.

-

Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer 100 µL of the clear supernatant to an autosampler vial.

-

Inject 5 µL of the supernatant into the LC-MS/MS system.[14]

Experimental Workflow for Gefitinib TDM

The entire process from receiving a patient sample to generating a final concentration report follows a systematic workflow to ensure accuracy and reproducibility.

Instrumental Analysis and Data

The following tables summarize typical parameters for the LC-MS/MS analysis and method validation.

Table 1: LC-MS/MS Method Parameters

| Parameter | Condition | Reference |

|---|---|---|

| Liquid Chromatography | ||

| Column | X-Terra RP18 (50 x 2.1 mm, 3.5 µm) | [12] |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile | [12] |

| Gradient | Isocratic (e.g., 65% B) or Gradient | [12] |

| Flow Rate | 0.35 mL/min | [12][14] |

| Column Temperature | 40 °C | [12] |

| Injection Volume | 5 µL | [14] |

| Mass Spectrometry | ||

| Ionization Mode | Positive Electrospray Ionization (ESI+) | [12] |

| MRM Transition (Gefitinib) | m/z 447.2 → 128.2 | [14] |

| MRM Transition (Gefitinib-d6) | m/z 453.2 → 128.2 (approx.) | [8][9] |

| Dwell Time | 200 ms |

| Collision Gas | Argon | |

Table 2: Method Validation Summary

| Parameter | Typical Value | Reference |

|---|---|---|

| Linearity Range | 0.5 - 1000 ng/mL | [12][14] |

| Correlation Coefficient (r²) | ≥ 0.99 | [12][13] |

| Lower Limit of Quantification (LLOQ) | 0.5 - 1.0 ng/mL | [12][14] |

| Intra- & Inter-day Precision (%CV) | < 15% | [12][13] |

| Accuracy (% Bias) | 85 - 115% (92.6 - 107.6%) | [12][13] |

| Extraction Recovery | 86 - 105% | [12] |

| Matrix Effect | No significant effect observed |[12] |

Table 3: Clinical Pharmacokinetic Parameters (250 mg Single Dose)

| Parameter | Value (Mean) | Reference |

|---|---|---|

| Peak Plasma Concentration (Cmax) | 164 - 181 ng/mL | [14] |

| Time to Peak Concentration (Tmax) | 3 - 7 hours | [1][15] |

| Bioavailability | ~60% | [1][15] |

| Protein Binding | ~90% | [1] |

| Elimination Half-life (t½) | 22 - 25 hours | [14] |

| Proposed TDM Trough Target (Cmin) | ≥ 200 ng/mL |[6] |

Conclusion

This application note provides a detailed protocol for the quantitative analysis of gefitinib in human plasma for TDM. The use of Gefitinib-d6 as an internal standard in a validated LC-MS/MS method ensures the high accuracy and precision required for clinical decision-making. By enabling the personalization of gefitinib dosage, this method can help optimize therapeutic outcomes and minimize toxicity for patients with NSCLC.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. oncologynewscentral.com [oncologynewscentral.com]

- 3. What is Gefitinib used for? [synapse.patsnap.com]

- 4. What is the mechanism of Gefitinib? [synapse.patsnap.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Practical Recommendations for Therapeutic Drug Monitoring of Kinase Inhibitors in Oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The pharmacokinetics and long-term therapeutic effects of gefitinib in patients with lung adenocarcinoma harboring the epidermal growth factor receptor(EGFR)mutation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. caymanchem.com [caymanchem.com]

- 9. veeprho.com [veeprho.com]

- 10. researchgate.net [researchgate.net]

- 11. m.youtube.com [m.youtube.com]

- 12. Development and validation of a sensitive LC-MS/MS method for determination of gefitinib and its major metabolites in human plasma and its application in non-small cell lung cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Development and validation of a method for gefitinib quantification in dried blood spots using liquid chromatography-tandem mass spectrometry: Application to finger-prick clinical blood samples of patients with non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Pharmacokinetic properties and bioequivalence of gefitinib 250 mg in healthy Korean male subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Single-dose clinical pharmacokinetic studies of gefitinib - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Quantitative Analysis of Gefitinib in Human Plasma using LC-MS/MS with a Deuterated Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the sample preparation and analysis of Gefitinib in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method incorporates a deuterated internal standard (Gefitinib-d8) to ensure high accuracy and precision.

Introduction

Gefitinib (Iressa®) is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, a key player in cell proliferation and signaling pathways.[1][2][3] It is primarily used in the treatment of non-small cell lung cancer (NSCLC) with specific EGFR mutations.[1] Accurate quantification of Gefitinib in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials. This application note describes a robust and validated method for the determination of Gefitinib in human plasma using LC-MS/MS with Gefitinib-d8 as an internal standard.[4]

Gefitinib Signaling Pathway

Gefitinib functions by competitively inhibiting the ATP-binding site of the EGFR tyrosine kinase domain.[1] This action blocks the autophosphorylation of the receptor, thereby inhibiting downstream signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are critical for cancer cell proliferation and survival.[1]

Caption: Gefitinib inhibits EGFR signaling.

Experimental Protocols

This section details the materials and procedures for the preparation of standards, quality controls, and plasma samples for the analysis of Gefitinib.

Materials and Reagents

-

Gefitinib reference standard

-

Gefitinib-d8 (deuterated internal standard)[4]

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Human plasma (blank)

-

Deionized water

Preparation of Stock and Working Solutions

-

Gefitinib Stock Solution (1 mg/mL): Accurately weigh and dissolve Gefitinib in methanol.

-

Gefitinib-d8 Stock Solution (1 mg/mL): Accurately weigh and dissolve Gefitinib-d8 in methanol.

-

Working Solutions: Prepare serial dilutions of the Gefitinib stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards and quality control (QC) samples.

-

Internal Standard (IS) Working Solution: Dilute the Gefitinib-d8 stock solution in acetonitrile to the desired concentration.

Sample Preparation: Protein Precipitation

Protein precipitation is a simple and rapid method for extracting Gefitinib from plasma samples.[5]

-

Label microcentrifuge tubes for each standard, QC, and unknown sample.

-

Pipette 100 µL of plasma into the appropriate tubes.

-

Add 300 µL of the IS working solution (in acetonitrile) to each tube.

-

Vortex mix for 1 minute to precipitate the plasma proteins.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject an aliquot into the LC-MS/MS system.

Caption: Protein precipitation workflow.

LC-MS/MS Conditions

-

LC System: A standard HPLC or UPLC system.

-

Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5-10 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

MRM Transitions: Monitor the specific precursor-to-product ion transitions for Gefitinib and Gefitinib-d8.

Data Presentation

The following table summarizes the quantitative performance of the described method, compiled from various studies.

| Parameter | Gefitinib | Reference |

| Linearity Range | 0.5 - 1000 ng/mL | [6][7] |

| Lower Limit of Quantification (LLOQ) | 0.5 - 20 ng/mL | [6][8] |

| Intra-day Precision (%CV) | < 15% | [5][6] |

| Inter-day Precision (%CV) | < 15% | [5][6] |

| Accuracy (%) | 89.7% - 107.58% | [6][7] |

| Extraction Recovery (%) | 86% - 105% | [5][6] |

| Matrix Effect | No significant effect observed | [5][6] |

Conclusion

The protein precipitation method followed by LC-MS/MS analysis provides a rapid, sensitive, and reliable approach for the quantification of Gefitinib in human plasma. The use of a deuterated internal standard, Gefitinib-d8, effectively corrects for matrix effects and variations in extraction recovery, ensuring high accuracy and precision of the results. This method is well-suited for pharmacokinetic and therapeutic drug monitoring studies of Gefitinib.

References

- 1. What is the mechanism of Gefitinib? [synapse.patsnap.com]

- 2. Gefitinib and the modulation of the signaling pathways downstream of epidermal growth factor receptor in human liver cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Simultaneous determination of gefitinib and its major metabolites in mouse plasma by HPLC-MS/MS and its application to a pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Development and validation of a sensitive LC-MS/MS method for determination of gefitinib and its major metabolites in human plasma and its application in non-small cell lung cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Rapid determination of gefitinib and its main metabolite, O-desmethyl gefitinib in human plasma using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Development and clinical application of a liquid chromatography-tandem mass spectrometry-based assay to quantify eight tyrosine kinase inhibitors in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Liquid-Liquid Extraction of Gefitinib-d6 from Plasma Samples

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the extraction of Gefitinib-d6 from plasma samples using liquid-liquid extraction (LLE). The following sections include a comprehensive experimental procedure, quantitative data summaries, and visual diagrams to illustrate the workflow and the relevant biological pathway.

Introduction

Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, primarily used in the treatment of non-small cell lung cancer. Accurate quantification of Gefitinib in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. Gefitinib-d6, a deuterated analog, is commonly used as an internal standard (IS) in mass spectrometry-based bioanalytical methods to ensure high accuracy and precision. This protocol details a robust LLE method for the efficient extraction of Gefitinib and its internal standard from human plasma prior to LC-MS/MS analysis.

Experimental Protocols

This section outlines the step-by-step procedure for the liquid-liquid extraction of Gefitinib-d6 from plasma samples.

Materials and Reagents:

-

Human plasma (with anticoagulant, e.g., EDTA or sodium heparin)

-

Gefitinib analytical standard

-

Gefitinib-d6 (Internal Standard)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Tert-butyl methyl ether (TBME) or Butyl methyl ether (HPLC grade)

-

Formic acid (LC-MS grade)

-

Deionized water

-

Microcentrifuge tubes (1.5 mL or 2 mL)

-

Pipettes and tips

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator or vacuum concentrator

Preparation of Standard and Internal Standard Solutions:

-

Gefitinib Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Gefitinib in methanol to obtain a final concentration of 1 mg/mL.

-

Gefitinib-d6 Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Gefitinib-d6 in methanol to obtain a final concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare serial dilutions of the Gefitinib stock solution with a 50:50 mixture of methanol and water to create calibration standards with concentrations ranging from 1 ng/mL to 1000 ng/mL.

-

Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the Gefitinib-d6 stock solution with methanol to a final concentration of 100 ng/mL. The optimal concentration may need to be determined based on the sensitivity of the mass spectrometer.

Liquid-Liquid Extraction Procedure:

-

Sample Preparation: Aliquot 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

-

Internal Standard Spiking: Add 10 µL of the Gefitinib-d6 internal standard working solution to each plasma sample, calibration standard, and quality control (QC) sample.

-

Vortex: Briefly vortex the samples for 10-15 seconds to ensure thorough mixing.

-

Protein Precipitation & Extraction: Add 500 µL of tert-butyl methyl ether to each tube.

-

Vortexing: Vortex the tubes vigorously for 2 minutes to facilitate the extraction of the analyte and internal standard into the organic layer.

-

Centrifugation: Centrifuge the samples at 12,000 x g for 5 minutes at room temperature to separate the organic and aqueous layers.

-

Supernatant Transfer: Carefully transfer the upper organic layer (approximately 450 µL) to a new clean microcentrifuge tube.

-

Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C or using a vacuum concentrator.

-

Reconstitution: Reconstitute the dried residue in 100 µL of a reconstitution solvent, typically a mixture of acetonitrile and water (e.g., 70:30 v/v) containing 0.1% formic acid.

-

Vortex and Transfer: Vortex the reconstituted samples for 30 seconds and transfer the solution to an autosampler vial for LC-MS/MS analysis.

Data Presentation

The following tables summarize the quantitative data from various validated methods for Gefitinib analysis in plasma.

Table 1: Method Validation Parameters for Gefitinib Quantification

| Parameter | Reported Range/Value | Citation |

| Linearity Range | 1 - 1000 ng/mL | [1] |

| 5 - 1000 ng/mL | [1] | |

| 0.5 - 1000 ng/mL | [2] | |

| 20 - 2000 ng/mL | [3] | |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL | [4] |

| 20 ng/mL | [3] | |

| 50 ng/mL | [5] | |

| Correlation Coefficient (r²) | > 0.99 | [1][2][3] |

Table 2: Recovery and Matrix Effect of Liquid-Liquid Extraction for Gefitinib

| Analyte | Extraction Recovery (%) | Matrix Effect (%) | Citation |

| Gefitinib | 86 - 105% | No significant matrix effect reported | [2] |

| Gefitinib | 78.6 - 93.0% | Not specified | [6] |

Mandatory Visualization

The following diagrams illustrate the experimental workflow and the signaling pathway of Gefitinib.

Caption: Experimental workflow for the liquid-liquid extraction of Gefitinib-d6 from plasma.

Caption: Gefitinib inhibits EGFR signaling pathways, leading to reduced cell proliferation and survival.

References

- 1. researchgate.net [researchgate.net]

- 2. Development and validation of a sensitive LC-MS/MS method for determination of gefitinib and its major metabolites in human plasma and its application in non-small cell lung cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development and clinical application of a liquid chromatography-tandem mass spectrometry-based assay to quantify eight tyrosine kinase inhibitors in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacokinetic properties and bioequivalence of gefitinib 250 mg in healthy Korean male subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]

- 6. researchgate.net [researchgate.net]

Application Note: High-Throughput Bioanalysis of Gefitinib-d6 in Mouse Plasma using LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for the quantitative analysis of Gefitinib-d6 in mouse plasma using a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The described workflow, from sample preparation to data acquisition, is suitable for pharmacokinetic studies in preclinical drug development. The method utilizes a simple protein precipitation extraction technique, followed by rapid chromatographic separation and detection by multiple reaction monitoring (MRM). All experimental parameters and validation data are presented to guide researchers in implementing this assay.

Introduction

Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, a key target in oncology research. Preclinical evaluation of drug candidates like Gefitinib involves extensive pharmacokinetic (PK) studies in animal models, such as mice, to understand their absorption, distribution, metabolism, and excretion (ADME) properties.[1][2] Accurate and precise bioanalytical methods are crucial for determining drug concentrations in biological matrices. Gefitinib-d6, a stable isotope-labeled internal standard, is commonly used to ensure the accuracy and reliability of the quantification of Gefitinib. This document outlines a validated LC-MS/MS method for the determination of Gefitinib-d6 in mouse plasma.

Mechanism of Action: EGFR Signaling Pathway

Gefitinib functions by competitively binding to the ATP-binding site of the EGFR tyrosine kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling cascades.[3][4] The primary pathways affected are the RAS-RAF-MEK-ERK and the PI3K-AKT pathways, which are critical for cell proliferation, survival, and differentiation.[5][6] By blocking these signals, Gefitinib can effectively inhibit the growth and survival of cancer cells that are dependent on EGFR signaling.[3][7]

Experimental Protocols

The following protocols are a synthesis of validated methods for the bioanalysis of Gefitinib-d6 in mouse plasma.

Materials and Reagents

-

Gefitinib and Gefitinib-d6 reference standards

-

HPLC-grade acetonitrile and methanol

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Ultrapure water

-

Control mouse plasma (K2EDTA)

Stock and Working Solutions Preparation

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of Gefitinib and Gefitinib-d6 in methanol.

-

Working Standard Solutions: Serially dilute the Gefitinib stock solution with 50:50 methanol:water to prepare working standard solutions for calibration curve and quality control (QC) samples.

-

Internal Standard (IS) Working Solution: Dilute the Gefitinib-d6 stock solution with acetonitrile to a final concentration of 50 ng/mL.

Sample Preparation: Protein Precipitation

This method is rapid and effective for the extraction of Gefitinib from mouse plasma.

-

Pipette 10-20 µL of mouse plasma (calibration standards, QCs, or unknown samples) into a 1.5 mL microcentrifuge tube.

-

Add 40-60 µL of the IS working solution (acetonitrile containing 50 ng/mL Gefitinib-d6). The ratio of plasma to precipitation solvent is typically 1:3 or 1:4 (v/v).

-

Vortex mix the samples for 1-2 minutes to ensure complete protein precipitation.

-

Centrifuge the samples at high speed (e.g., 25,000 x g) for 5 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

For some methods, a further dilution of the supernatant with 50:50 methanol:water may be performed before injection to reduce matrix effects.

-

Inject an aliquot (e.g., 2 µL) of the final extract into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions

The following are typical LC-MS/MS parameters. Optimization may be required based on the specific instrumentation used.

Table 1: Liquid Chromatography Parameters

| Parameter | Recommended Condition |

| LC System | UPLC System |

| Column | ACQUITY UPLC BEH C18, 2.1 x 50-100 mm, 1.7 µm |

| Column Temperature | 40-60°C |

| Mobile Phase A | 0.1% Formic acid in water (with or without 10 mM ammonium acetate) |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Flow Rate | 0.35-0.65 mL/min |

| Injection Volume | 2 µL |

| Gradient Elution | A linear gradient from low to high organic phase (e.g., 5-95% B) over 2-5 minutes, followed by a column wash and re-equilibration. |

Table 2: Mass Spectrometry Parameters

| Parameter | Recommended Condition |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 2.0 kV |

| Source Temperature | Optimized for the specific instrument |

| MRM Transitions | See Table 3 |

| Collision Energy (CE) | Optimized for each transition |

| Cone Voltage | Optimized for each transition |

Table 3: MRM Transitions for Gefitinib and Gefitinib-d6

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Gefitinib | 447.2 | 128.1 |

| Gefitinib-d6 | 453.2 | 134.2 |

Bioanalytical Method Validation Summary

The described method has been validated according to established guidelines, demonstrating its suitability for the quantitative analysis of Gefitinib in mouse plasma. A summary of the validation parameters from representative studies is presented below.

Table 4: Summary of Quantitative Data from Bioanalytical Method Validation

| Parameter | Result |

| Linearity Range | 5 - 7500 ng/mL |

| Correlation Coefficient (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 5 - 15 ng/mL |

| Intra-day Precision (%CV) | < 15% |

| Inter-day Precision (%CV) | < 15% |

| Accuracy (% Bias) | Within ±15% |

| Extraction Recovery | 86 - 105% |

| Matrix Effect | No significant matrix effect observed |

Note: The values presented are a summary from multiple sources and may vary depending on the specific laboratory and instrumentation.[3][4][8]

Experimental Workflow

The overall workflow for the bioanalysis of Gefitinib-d6 in mouse plasma is depicted in the following diagram.

Conclusion

The LC-MS/MS method detailed in this application note provides a reliable, sensitive, and high-throughput solution for the quantification of Gefitinib-d6 in mouse plasma. The simple protein precipitation sample preparation and rapid chromatographic analysis make it well-suited for supporting preclinical pharmacokinetic studies in drug discovery and development. The provided protocols and validation data serve as a comprehensive guide for researchers to establish and implement this bioanalytical assay in their laboratories.

References

- 1. genscript.com [genscript.com]

- 2. sbgn.github.io [sbgn.github.io]

- 3. Specific method for determination of gefitinib in human plasma, mouse plasma and tissues using high performance liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Simultaneous determination of gefitinib and its major metabolites in mouse plasma by HPLC-MS/MS and its application to a pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]